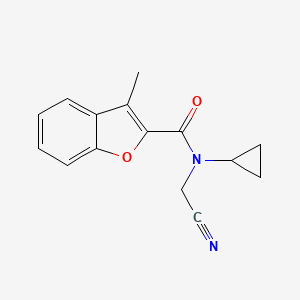![molecular formula C19H13N3O B2452951 2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 299437-25-5](/img/structure/B2452951.png)
2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile” is a type of organic compound . It belongs to an important class of organic compounds due to their biological activity . Among them, antitumor agents, herbicides, samples with anticonvulsant, antituberculosis, fungicidal, bactericidal effect, etc. were found .
Synthesis Analysis
The synthesis of this compound involves a multicomponent reaction . One method involves the reaction of 4-(2-Pyridylazo)resorcinol (PAR) sodium salt with aromatic aldehydes and malononitrile in aqueous ethanol . Another method involves a four-component reaction between hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound was determined by X-ray structure analysis . The crystals are monoclinic, sp. gr. C 2/ c .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a sequential Knoevenagel-Michael reaction . It is also noted that the reaction undergoes an intramolecular cyclization step in which salicylaldehyde’s hydroxyl oxygen (-OH) acts as a nucleophile .
Scientific Research Applications
Anticancer Activity
2-Amino-4H-pyran-3-carbonitrile derivatives exhibit promising anticancer potential. Researchers have investigated their effects on various cancer cell lines, including breast, lung, and colon cancer. These compounds interfere with cell proliferation, induce apoptosis, and inhibit tumor growth. Mechanistic studies suggest interactions with key cellular pathways involved in cancer progression .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases. Some 2-amino-4H-pyran-3-carbonitrile derivatives demonstrate anti-inflammatory activity by modulating pro-inflammatory cytokines and enzymes. These compounds could be valuable in developing novel anti-inflammatory drugs .
Antioxidant Effects
Oxidative stress contributes to aging and several pathologies. Certain 2-amino-4H-pyran-3-carbonitrile derivatives exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. These compounds may have applications in preventing age-related disorders and promoting overall health .
Antibacterial and Antifungal Activity
Researchers have explored the antimicrobial potential of 2-amino-4H-pyran-3-carbonitrile derivatives. These compounds display inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Their unique chemical structure makes them interesting candidates for combating microbial infections .
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Some 2-amino-4H-pyran-3-carbonitrile derivatives exhibit neuroprotective properties by enhancing neuronal survival, reducing oxidative stress, and modulating neurotransmitter systems. These findings open avenues for potential therapeutic interventions .
Anti-diabetic Potential
Emerging evidence suggests that 2-amino-4H-pyran-3-carbonitrile derivatives may impact glucose homeostasis. They interact with key enzymes involved in carbohydrate metabolism, potentially influencing blood sugar levels. Further studies are needed to explore their role in diabetes management .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds have been synthesized through multicomponent reactions . These reactions often involve a retro Michael reaction, followed by intramolecular cyclization and isomerization . The resulting changes at the molecular level could potentially influence the compound’s interaction with its targets.
Result of Action
Similar compounds have shown cytotoxic action towards cancer cells, inducing apoptosis
Action Environment
It’s worth noting that similar compounds have been synthesized in water at ambient temperature , suggesting that the compound might be stable under these conditions.
Future Directions
properties
IUPAC Name |
2-amino-4-pyridin-4-yl-4H-benzo[h]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-11-16-17(13-7-9-22-10-8-13)15-6-5-12-3-1-2-4-14(12)18(15)23-19(16)21/h1-10,17H,21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLZUOQCSYLILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=NC=C4)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-Fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2452868.png)

![1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)-](/img/structure/B2452870.png)
![1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2452872.png)
![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2452874.png)



![1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2452883.png)

![Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate](/img/structure/B2452885.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2452886.png)
